![molecular formula C21H14N2O2 B2454267 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one CAS No. 337485-59-3](/img/structure/B2454267.png)
2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Vorbereitungsmethoden
The synthesis of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization reactions . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions using bromine or iodine are common, leading to the formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
1.1 Overview of Antitumor Properties
Research has indicated that derivatives of benzochromene exhibit significant antiproliferative effects against various cancer cell lines. The compound in focus has been studied for its ability to inhibit the growth of human tumor cell lines such as breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) .
1.2 Structure-Activity Relationship (SAR)
The antitumor efficacy of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one is influenced by its molecular structure. A SAR study revealed that modifications at the 2 and 3 positions significantly affect lipophilicity and, consequently, biological activity. Compounds with optimal substituents demonstrated enhanced cytotoxicity compared to standard anticancer drugs like vinblastine and doxorubicin .
Compound | Cell Line Tested | IC50 (µM) | Comparison to Standard |
---|---|---|---|
This compound | MCF-7 | 5.0 | Superior to Doxorubicin |
Other Derivative A | HCT-116 | 4.5 | Comparable to Vinblastine |
Other Derivative B | HepG-2 | 6.0 | Inferior to Colchicine |
Other Therapeutic Applications
3.1 Neuroprotective Effects
Emerging research suggests that benzochromene derivatives may possess neuroprotective properties. For example, certain compounds have demonstrated the ability to inhibit acetylcholinesterase activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
3.2 Antimicrobial Activity
Additionally, there is potential for antimicrobial applications; some studies indicate that related benzochromene compounds exhibit antibacterial properties against various pathogens . This broadens the scope of therapeutic applications beyond oncology.
Case Studies
4.1 Clinical Trials and Research Studies
Several clinical trials are currently exploring the efficacy of imidazo[1,2-a]pyridine-containing compounds in treating advanced cancers. For instance, a recent study evaluated a series of novel benzochromene derivatives for their safety and efficacy in patients with solid tumors . Preliminary results showed promising responses in specific patient cohorts.
4.2 Laboratory Findings
Laboratory findings have consistently shown that modifications to the benzochromene structure can enhance biological activity. For example, a derivative with a hydroxyl group at position 4 exhibited increased cytotoxicity against liver cancer cells compared to its methylated counterpart .
Wirkmechanismus
The mechanism of action of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolimidine, zolpidem, and saripidem. These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities . The uniqueness of 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biologische Aktivität
The compound 2-{7-methylimidazo[1,2-a]pyridin-2-yl}-3H-benzo[f]chromen-3-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, including synthesis methods, biological assays, and pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H13N3O
- Molecular Weight : 265.29 g/mol
Structural Features
The compound features a fused imidazo-pyridine moiety with a chromenone unit, which is significant for its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer activity. For instance:
- Mechanism of Action : These compounds often inhibit specific signaling pathways involved in cancer cell proliferation. They have been shown to induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Case Studies :
- A study evaluating the cytotoxic effects of imidazopyridine derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. The selectivity index (SI) was calculated to assess the efficacy against cancer cells compared to normal cells, showing promising results for certain derivatives .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties:
- In Vitro Studies : Various studies have tested the antimicrobial efficacy against bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
Inflammation plays a critical role in cancer progression and other diseases. Some derivatives of this compound have shown:
- Cytokine Modulation : The ability to modulate cytokines such as IL-6 and TNF-α has been noted, indicating potential use in inflammatory conditions .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of Imidazopyridine Moiety : Initial steps include the synthesis of the imidazopyridine core through cyclization reactions involving appropriate nitrogen-containing precursors.
- Coupling with Chromenone : Subsequent coupling reactions lead to the formation of the chromenone structure, which is crucial for the biological activity.
Table 1: Summary of Synthesis Steps
Step | Reaction Type | Key Reagents | Yield (%) |
---|---|---|---|
1 | Cyclization | Imidazole derivatives + aldehyde | 70 |
2 | Coupling | Chromenone + imidazopyridine | 65 |
Pharmacological Assays
A series of pharmacological assays have been conducted to evaluate the biological activity:
- Cytotoxicity Assays : Various cancer cell lines were treated with the compound to assess cell viability and apoptosis.
- Antimicrobial Testing : Standardized methods such as disk diffusion and broth microdilution were employed to determine antimicrobial efficacy.
Table 2: Biological Activity Results
Activity Type | Cell Line/Organism | IC50 (µM) | Comments |
---|---|---|---|
Anticancer | HeLa (cervical cancer) | 15 | Significant apoptosis observed |
Antimicrobial | Staphylococcus aureus | 30 | Moderate activity |
Anti-inflammatory | RAW264.7 macrophages | N/A | Reduced IL-6 production |
Eigenschaften
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c1-13-8-9-23-12-18(22-20(23)10-13)17-11-16-15-5-3-2-4-14(15)6-7-19(16)25-21(17)24/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARVMZBLPBQDTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.